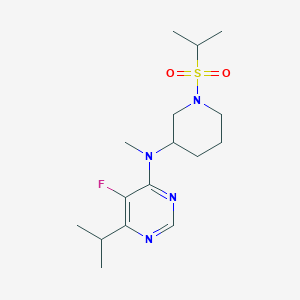
N-(2-oxoindolin-5-yl)-2-(p-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-oxoindolin-5-yl)-2-(p-tolyloxy)acetamide, also known as OTAA, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
- Antibacterial and Antifungal Activities : Derivatives of 2-oxoindolin, including N-(2-oxoindolin-5-yl)-2-(p-tolyloxy)acetamide, have shown promising antibacterial and antifungal activities. These compounds are effective against various pathogenic microorganisms (Debnath & Ganguly, 2015).
Neuropharmacological Applications
- Anxiolytic Potential : Certain derivatives have demonstrated potential as anxiolytics in animal models, highlighting their relevance in the field of neuropharmacology (Луценко et al., 2022).
- Anticonvulsant Properties : Research on indoline derivatives of N-(2-oxoindolin-5-yl)-2-(p-tolyloxy)acetamide has shown significant anticonvulsant activity, indicating their potential utility in managing seizure disorders (Nath et al., 2021).
Anti-inflammatory Applications
- Potential in Anti-Inflammatory Therapy : Some synthesized derivatives have been evaluated for anti-inflammatory activity using in vitro and in vivo models, showing promising results in this area (Nikalje et al., 2015).
Antitubercular Activity
- Effectiveness Against Mycobacterium tuberculosis : Compounds related to N-(2-oxoindolin-5-yl)-2-(p-tolyloxy)acetamide have shown potent in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains (Pissinate et al., 2016).
Chemical Sensor Applications
- Use as a Chemical Sensor : These compounds have been utilized in the development of fluorescent sensors with high selectivity, particularly for detecting metal ions like cadmium and zinc (Zhou et al., 2012).
Structural and Physical Properties
- Study of Structural Aspects : Research into the structural properties of similar compounds provides insights into their potential applications in various fields, including material science (Karmakar et al., 2007).
Anticancer Applications
- Potential Anticancer Activity : Synthesized derivatives have shown promising anticancer activity against various cancer cell lines, indicating their potential application in cancer therapy (Zhang et al., 2023).
Eigenschaften
IUPAC Name |
2-(4-methylphenoxy)-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-2-5-14(6-3-11)22-10-17(21)18-13-4-7-15-12(8-13)9-16(20)19-15/h2-8H,9-10H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDBYUKCRSQYLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxoindolin-5-yl)-2-(p-tolyloxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[3-(3-fluorophenyl)-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl]propan-1-one](/img/structure/B2367446.png)

![2-chloro-N-{5-[(2,6-dichlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2367449.png)
![6-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2367450.png)
![N-(2,4-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2367455.png)
![2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2367456.png)
![2-Tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2367457.png)
![1-[5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B2367458.png)





